2,3,4-Tribromopentane

Description

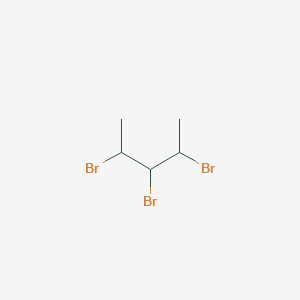

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-tribromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIBEEJRQGZXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338401 | |

| Record name | 2,3,4-Tribromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130156-61-5 | |

| Record name | 2,3,4-Tribromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Tribromopentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural aspects of 2,3,4-tribromopentane. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this halogenated alkane. It covers the structure and stereoisomerism of the molecule, its physical and chemical properties, and outlines potential experimental protocols for its synthesis and analysis. Furthermore, a plausible reaction mechanism is visualized to illustrate its chemical behavior. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed description of experimental methodologies is provided.

Chemical Structure and Stereoisomerism

This compound is a halogenated derivative of pentane (B18724) with the chemical formula C₅H₉Br₃. The molecule contains three stereocenters at carbons 2, 3, and 4. Due to the presence of these chiral centers, this compound can exist as multiple stereoisomers. Specifically, it has two meso compounds and one pair of enantiomers.[1] The meso compounds are achiral despite having stereocenters due to an internal plane of symmetry. The enantiomeric pair consists of two non-superimposable mirror images that are chiral.

The structural formula of this compound is:

The presence of these stereoisomers is crucial in understanding the molecule's potential interactions in a biological or chemical system, as different stereoisomers can exhibit distinct biological activities and chemical reactivities.

Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, a summary of its key identifiers and computed physicochemical properties is presented in Table 1. These predicted values offer a valuable starting point for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br₃ | [2] |

| Molecular Weight | 308.84 g/mol | [2] |

| CAS Number | 130156-61-5 | [2] |

| Predicted Density | 2.0 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 235.2 ± 8.0 °C at 760 mmHg | |

| Predicted Flash Point | 96.1 ± 13.2 °C | |

| Predicted Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | |

| Predicted Refractive Index | 1.549 | |

| Predicted LogP | 3.4 | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2,3-Dibromopentane (B1620338) from Pent-2-ene

The reaction of pent-2-ene with bromine (Br₂) in an inert solvent, such as carbon tetrachloride (CCl₄), is expected to yield 2,3-dibromopentane.[3] This reaction proceeds via an electrophilic addition mechanism. The stereochemistry of the addition is typically anti, leading to the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromopentane from trans-pent-2-ene, and a meso compound from cis-pent-2-ene.

-

Materials: Pent-2-ene, Bromine, Carbon Tetrachloride (or another inert solvent).

-

Procedure:

-

Dissolve pent-2-ene in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude 2,3-dibromopentane.

-

Purify the product by distillation.

-

Step 2: Synthesis of this compound

Further bromination of 2,3-dibromopentane would be required to introduce the third bromine atom. This could potentially be achieved through radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) to selectively brominate at the C-4 position.

-

Materials: 2,3-Dibromopentane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride.

-

Procedure:

-

Dissolve 2,3-dibromopentane and a catalytic amount of AIBN in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add NBS to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., GC-MS).

-

After completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and dry the organic layer.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation or chromatography.

-

The following diagram illustrates the proposed synthetic workflow.

References

An In-depth Technical Guide to 2,3,4-Tribromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and stereoisomeric nature of 2,3,4-tribromopentane. Due to the limited availability of experimental data in published literature for this specific compound, this guide combines computational data with established principles of organic chemistry to offer plausible synthetic and analytical workflows.

Chemical Identifiers and Properties

This compound is a halogenated alkane. Its identifiers and computed physicochemical properties are summarized below. It is important to note that the quantitative properties are largely derived from computational models and should be considered as estimates pending experimental verification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 130156-61-5 | [1] |

| Molecular Formula | C₅H₉Br₃ | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3 | [1] |

| InChIKey | RPIBEEJRQGZXAZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(C(C)Br)Br)Br | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 308.84 g/mol | [1] |

| Exact Mass | 307.82339 Da | [1] |

| Monoisotopic Mass | 305.82544 Da | [1] |

| Complexity | 56.7 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3-AA (LogP) | 3.4 | [1] |

Stereochemistry

A key feature of this compound is the presence of multiple stereocenters, leading to the existence of several stereoisomers. The carbon atoms at positions 2, 3, and 4 are potentially chiral. This results in four distinct stereoisomers: a pair of enantiomers and two meso compounds.[2][3][4] Meso compounds are achiral despite having stereocenters due to an internal plane of symmetry.

The relationships between these stereoisomers are crucial for understanding the compound's potential interactions in a chiral environment, which is of particular interest in drug development.

Experimental Protocols

Proposed Synthesis: Bromination of Pent-2-ene

A common method for the synthesis of vicinal di- and tri-haloalkanes is the electrophilic addition of halogens to alkenes. The synthesis of this compound could likely be achieved through a two-step process starting from pent-2-ene.

Step 1: Synthesis of 2,3-Dibromopentane (B1620338) The first step involves the anti-addition of bromine (Br₂) to pent-2-ene. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the formation of (2R,3R)- and (2S,3S)-2,3-dibromopentane from (E)-pent-2-ene, or (2R,3S)- and (2S,3R)-2,3-dibromopentane from (Z)-pent-2-ene.

-

Materials: Pent-2-ene (cis/trans mixture), Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

-

Protocol:

-

Dissolve pent-2-ene in a suitable inert solvent such as dichloromethane in a round-bottom flask protected from light.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of bromine, also dissolved in dichloromethane, dropwise to the stirred solution.

-

Continue stirring at 0 °C until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dibromopentane.

-

Step 2: Radical Bromination to this compound The second step would involve a free-radical substitution to introduce the third bromine atom at the C4 position. This can be achieved using a radical initiator.

-

Materials: 2,3-Dibromopentane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light, Carbon tetrachloride (CCl₄).

-

Protocol:

-

Dissolve the 2,3-dibromopentane obtained from Step 1 in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction.

-

Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of stereoisomers of this compound.

-

Purification of the individual stereoisomers would require advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

References

- 1. This compound | C5H9Br3 | CID 548914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Solved Draw all stereoisomers of this compound. You | Chegg.com [chegg.com]

- 4. Answered: (a) Draw all the stereoisomers of this compound. (Using Fischer projections may be Q2: If you think you know your definitions, try this difficult… | bartleby [bartleby.com]

Enantiomeric Pairs of 2,3,4-Tribromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomerism of 2,3,4-Tribromopentane

This compound is a halogenated alkane with the molecular formula C₅H₉Br₃. The molecule possesses three chiral centers at carbons C2, C3, and C4. The presence of multiple stereocenters gives rise to several stereoisomers. Specifically, this compound exists as one pair of enantiomers and two meso compounds.[1][2][3]

Meso compounds are achiral compounds that have chiral centers and an internal plane of symmetry, rendering them optically inactive.[4][5] Enantiomers are stereoisomers that are non-superimposable mirror images of each other and exhibit equal but opposite optical activity.[6][7] The different stereoisomers of this compound are diastereomers of each other, with the exception of the enantiomeric pair. Diastereomers have different physical properties, which allows for their separation.[8][9]

Structural Representation of Stereoisomers

The stereoisomers of this compound can be represented using Fischer projections or wedge-and-dash structures. Below are the structures of the enantiomeric pair and the two meso compounds.

Enantiomeric Pair

The enantiomeric pair of this compound does not have a plane of symmetry and will rotate plane-polarized light in equal and opposite directions.

Meso Compounds

The two meso compounds of this compound each possess a plane of symmetry and are therefore achiral and optically inactive.

Proposed Experimental Protocols

While specific literature on the synthesis and separation of this compound stereoisomers is scarce, the following protocols are based on general methods for the synthesis of vicinal trihalides and the separation of stereoisomers.

Synthesis of this compound

A plausible route for the synthesis of a mixture of this compound stereoisomers is the radical bromination of pentane, followed by further halogenation or addition of bromine to a pentene derivative. A more controlled synthesis would involve the bromination of a specific pentene isomer. For instance, the addition of bromine (Br₂) to pent-2-ene would yield 2,3-dibromopentane (B1620338), which could potentially be further brominated at the C4 position under radical conditions.

Hypothetical Protocol for Bromination of Pent-2-ene followed by Radical Bromination:

-

Bromination of Pent-2-ene: To a solution of pent-2-ene in a non-polar, inert solvent such as dichloromethane (B109758) or carbon tetrachloride, slowly add an equimolar amount of bromine (Br₂) at low temperature (e.g., 0 °C) with stirring. The reaction is typically rapid and should be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,3-dibromopentane.

-

Radical Bromination: The resulting 2,3-dibromopentane can then be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction would be carried out in a suitable solvent like carbon tetrachloride.

-

Purification: The resulting mixture of this compound stereoisomers would be purified from byproducts and starting materials by fractional distillation under reduced pressure.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would involve a two-step process: separation of the diastereomers (meso compounds from the enantiomeric pair) and then resolution of the enantiomers.

Protocol for Diastereomer Separation:

Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.

-

Fractional Crystallization: This technique relies on differences in the solubility of the diastereomers in a particular solvent. The crude mixture of stereoisomers can be dissolved in a suitable solvent at an elevated temperature and then slowly cooled. The less soluble diastereomer (one of the meso compounds or the racemic mixture) will crystallize out first and can be isolated by filtration.

-

Column Chromatography: Silica gel column chromatography can also be used to separate diastereomers. A suitable eluent system (a mixture of non-polar and slightly polar solvents, e.g., hexane (B92381) and ethyl acetate) would be chosen to achieve differential elution of the stereoisomers. The separation would be monitored by thin-layer chromatography (TLC).

Protocol for Enantiomeric Resolution:

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.[10]

-

Chiral Resolution via Diastereomeric Salt Formation: This is a classical method for resolving a racemic mixture. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since this compound does not have a functional group suitable for salt formation, this method is not directly applicable. A potential strategy would be to introduce a functional group through a series of reactions, perform the resolution, and then remove the functional group. However, this would be a lengthy process.

-

Chiral Chromatography: A more direct and modern approach is to use chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Data Presentation

As specific experimental data for the stereoisomers of this compound are not available in the literature, the following table is presented to summarize the expected physical and optical properties that would be determined upon their successful synthesis and isolation.

| Property | Meso Compound 1 | Meso Compound 2 | Enantiomer 1 | Enantiomer 2 |

| Molecular Weight ( g/mol ) | 308.84 | 308.84 | 308.84 | 308.84 |

| Melting Point (°C) | Expected to differ from enantiomers | Expected to differ from enantiomers | Expected to be identical to Enantiomer 2 | Expected to be identical to Enantiomer 1 |

| Boiling Point (°C) | Expected to differ from enantiomers | Expected to differ from enantiomers | Expected to be identical to Enantiomer 2 | Expected to be identical to Enantiomer 1 |

| Density (g/mL) | Expected to differ from enantiomers | Expected to differ from enantiomers | Expected to be identical to Enantiomer 2 | Expected to be identical to Enantiomer 1 |

| Specific Rotation ([α]D) | 0° (achiral) | 0° (achiral) | +x° | -x° |

Logical Relationships Between Stereoisomers

The stereoisomers of this compound have specific relationships with one another, which are crucial for understanding their properties and separation.

References

- 1. homework.study.com [homework.study.com]

- 2. askfilo.com [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. scsm.ac.in [scsm.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,3,4-Tribromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4-tribromopentane, a halogenated organic compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside an analysis of its Infrared (IR) spectrum. This document also outlines comprehensive experimental protocols for acquiring such spectra and visualizes the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data for ¹H NMR, ¹³C NMR, and Mass Spectrometry are predicted based on the known structure of this compound and established spectroscopic principles. The IR data is based on characteristic absorption frequencies and a computed spectrum.

It is important to note that this compound has stereoisomers, which will influence the exact appearance of the NMR spectra. The molecule has two chiral centers, leading to the possibility of diastereomers (meso compounds) and enantiomers. The predicted data below represents a general analysis, with specific values expected to vary between different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The signals will be influenced by the electronegativity of the bromine atoms and spin-spin coupling with neighboring protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (C1/C5) | 1.8 - 2.2 | Doublet | 6.5 - 7.5 |

| CHBr (C2/C4) | 4.5 - 5.0 | Multiplet | - |

| CHBr (C3) | 4.8 - 5.3 | Multiplet | - |

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts are significantly influenced by the attached bromine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C1/C5) | 20 - 30 |

| CHBr (C2/C4) | 50 - 60 |

| CHBr (C3) | 55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations. A computed vapor phase IR spectrum is available on SpectraBase (ID: Do8NVvn3I5R).

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C-H bend (alkane) | 1350 - 1470 | Medium |

| C-Br stretch | 500 - 680 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several fragmentation peaks. A notable feature will be the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in characteristic M, M+2, M+4, and M+6 peaks for ions containing three bromine atoms. While specific experimental data from the NIST Mass Spectrometry Data Center (NIST number: 114706) was not directly retrieved, the expected fragmentation patterns are outlined below.

| m/z | Proposed Fragment |

| 308/310/312/314 | [C₅H₉Br₃]⁺ (Molecular Ion) |

| 229/231/233 | [C₅H₉Br₂]⁺ (Loss of Br) |

| 149/151 | [C₅H₉Br]⁺ (Loss of 2Br) |

| 69 | [C₅H₉]⁺ (Loss of 3Br) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

Use a larger number of scans to compensate for the low natural abundance of ¹³C (e.g., 128-1024 scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ triplet at ~77.16 ppm or the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Salt plates (NaCl or KBr) or an ATR accessory

-

Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft tissue soaked in a volatile solvent.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation patterns of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

Set the MS to operate in EI mode, typically at 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 30-400 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Examine the isotopic patterns to confirm the presence of bromine atoms.

-

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

An In-depth Technical Guide to the Physical Properties of Tribromopentane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical properties of tribromopentane isomers. Due to the relative obscurity of these compounds in scientific literature, much of the available data is computational. This document compiles the existing information and outlines the standard experimental protocols for the determination of key physical properties.

Introduction to Tribromopentane Isomers

Tribromopentane (C₅H₉Br₃) is a halogenated alkane with numerous constitutional isomers. The physical properties of these isomers, such as boiling point, density, and refractive index, are influenced by the specific arrangement of the three bromine atoms on the five-carbon pentane (B18724) backbone. The degree of branching in the carbon chain and the position of the bulky, electronegative bromine atoms affect the strength of intermolecular forces (van der Waals forces), which in turn dictates the macroscopic physical properties.[1][2] Generally, more linear isomers with larger surface areas exhibit stronger intermolecular attractions and thus have higher boiling points compared to their more compact, branched counterparts.[1]

Physical Properties of Tribromopentane Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,1,1-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

| 1,2,3-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

| 1,2,4-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

| 1,2,5-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

| 1,3,5-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

| 2,3,4-Tribromopentane | C₅H₉Br₃ | 308.84 | Computed | Computed | Computed |

Note: Specific experimental values for boiling point, density, and refractive index for these compounds are not widely reported in the available literature. The data is primarily from computational models found in chemical databases like PubChem.[3][4][5][6][7][8] For comparison, the related compound 1,2,3-tribromopropane (B147538) has a boiling point of 220 °C, a density of 2.398 g/mL at 25 °C, and a refractive index of 1.584.[9][10]

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like tribromopentane isomers.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Common methods for its determination include distillation and the micro-boiling point method.

a) Simple Distillation Method [12] This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL).

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant as the vapor condenses and drips into the receiving flask. This constant temperature is the boiling point.[12]

-

b) Micro-Boiling Point Method (Capillary Method) [13][14] This technique is ideal for small sample volumes (a few milliliters).

-

Apparatus: Capillary tube (sealed at one end), a small test tube or fusion tube, thermometer, heating bath (e.g., Thiele tube with oil).[13][15]

-

Procedure:

-

A few drops of the liquid are placed in the fusion tube.

-

A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube.

-

As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Heating is then discontinued. The liquid will begin to be drawn into the capillary tube when the vapor pressure inside the capillary equals the atmospheric pressure.[11]

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][14]

-

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[16][17] It is typically measured in g/mL or g/cm³ for liquids.

-

Apparatus: A precise volume-measuring device (e.g., graduated cylinder or pycnometer/density bottle) and an electronic balance.[16]

-

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 100-mL graduated cylinder on an electronic balance and record its mass.[18]

-

Add a known volume of the liquid (e.g., 20-25 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.[18]

-

Weigh the graduated cylinder with the liquid and record the combined mass.

-

Subtract the mass of the empty cylinder to find the mass of the liquid.[18]

-

Calculate the density using the formula ρ = mass/volume.[16]

-

The procedure can be repeated by adding more liquid to improve precision.[18] For higher accuracy, a pycnometer (density bottle) is used, as it provides a more precise volume measurement.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[19] It is a characteristic property of a substance and is measured using a refractometer.

-

Apparatus: Abbe refractometer, dropper, and the liquid sample.

-

Procedure:

-

Open the prism of the Abbe refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol).

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms firmly.

-

Switch on the light source and look through the eyepiece.

-

Turn the adjustment knob until the field of view shows a distinct light and dark region.

-

Sharpen the borderline between the light and dark regions using the dispersion correction knob.

-

Adjust the borderline to be exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Diagrams

Logical Relationships and Experimental Workflows

References

- 1. quora.com [quora.com]

- 2. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 3. 1,2,3-Tribromopentane | C5H9Br3 | CID 19350665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tribromopentane | C5H9Br3 | CID 14974703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,5-Tribromopentane | C5H9Br3 | CID 14974702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H9Br3 | CID 548914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,1-Tribromopentane | C5H9Br3 | CID 12565108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Tribromopentane | C5H9Br3 | CID 615190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]

- 10. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. vernier.com [vernier.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Health and Safety of Halogenated Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for halogenated alkanes, a class of organic compounds widely used as solvents, refrigerants, and chemical intermediates. Due to their potential toxicity, a thorough understanding of their hazards and safe handling procedures is critical for personnel in research and development settings. This document outlines the toxicological properties, exposure limits, handling procedures, and emergency protocols associated with these compounds.

Toxicological Properties of Halogenated Alkanes

Halogenated alkanes exert their toxicity through various mechanisms, with the primary target organs being the liver, kidneys, and central nervous system.[1] Many of these compounds are classified as potential or known carcinogens.[2][3][4][5][6]

Acute Toxicity

Acute exposure to high concentrations of halogenated alkanes can cause central nervous system depression, leading to symptoms such as dizziness, headache, confusion, nausea, and in severe cases, unconsciousness and death.[2][3][4][5][6] Irritation to the eyes, skin, and respiratory system is also common.[2][3][4][5][7][8]

The following tables summarize the acute toxicity data for several common halogenated alkanes.

Table 1: Oral and Dermal Acute Toxicity Data (LD50)

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) |

| Carbon Tetrachloride | 56-23-5 | 2350 | >20000 |

| Chloroform | 67-66-3 | 695[2] | >20000[2] |

| Dichloromethane | 75-09-2 | >2000 | >2000 |

| Trichloroethylene | 79-01-6 | 4920[3][9] | >20000[3] |

| Tetrachloroethylene | 127-18-4 | 3005-3835 | - |

| Halothane | 151-67-7 | 5680 (rat, intragastric)[10] | - |

Table 2: Inhalation Acute Toxicity Data (LC50)

| Chemical Name | CAS Number | LC50 (ppm, 4hr, rat) | LC50 (mg/m³, 4hr, rat) |

| Carbon Tetrachloride | 56-23-5 | 8000 | 46000 (6hr) |

| Chloroform | 67-66-3 | 9780 | 47702[2] |

| Dichloromethane | 75-09-2 | - | 88000 (30 min)[5] |

| Trichloroethylene | 79-01-6 | 12500 | 140700 (1hr)[3] |

| Tetrachloroethylene | 127-18-4 | 2445-5163 | 16577-35005 |

| Halothane | 151-67-7 | 22000 (10 min, mouse)[10] | - |

Chronic Toxicity and Carcinogenicity

Chronic exposure to halogenated alkanes can lead to significant health effects, most notably hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[1][2][3][4][5][7] Several halogenated alkanes are classified as known or suspected carcinogens by various regulatory agencies.[1][11][12][13]

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, regulatory bodies and professional organizations have established permissible exposure limits (PELs), recommended exposure limits (RELs), and threshold limit values (TLVs).

Table 3: Occupational Exposure Limits for Selected Halogenated Alkanes

| Chemical Name | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |

| Carbon Tetrachloride | 10 ppm (Ceiling) | STEL 2 ppm [60-min] | 5 ppm |

| Chloroform | 50 ppm (Ceiling)[14] | STEL 2 ppm [60-min][3] | 10 ppm |

| Dichloromethane | 25 ppm | - | 50 ppm |

| Trichloroethylene | 100 ppm | 25 ppm | 10 ppm |

| Tetrachloroethylene | 100 ppm | - | 25 ppm |

| Halothane | None | C 2 ppm [60-min][15] | 50 ppm |

TWA: Time-Weighted Average for an 8-hour workday. STEL: Short-Term Exposure Limit, typically for a 15-minute period. C: Ceiling limit that should not be exceeded at any time. Note: Exposure limits are subject to change and should be regularly verified with the respective agencies.[16][17][18]

Metabolic Activation and Toxicity Pathway

The toxicity of many halogenated alkanes is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can generate highly reactive free radical intermediates that are responsible for cellular damage.

The following diagram illustrates the general metabolic pathway for the activation of a halogenated alkane, using carbon tetrachloride as an example.

Experimental Protocols for Toxicity Assessment

The assessment of acute toxicity for halogenated alkanes is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines provide methods for determining the median lethal dose (LD50) of a substance when administered orally. They are designed to use a minimal number of animals while providing sufficient information for hazard classification.[1][12][19][20][21][22]

-

OECD 420: Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals (usually female rats) are dosed at one of several fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[1][12][14][16][22] The observation of clear signs of toxicity, rather than death, is the endpoint.[12] The procedure starts with a sighting study to determine the appropriate starting dose.[12]

-

OECD 423: Acute Toxic Class Method: This is a sequential testing procedure using three animals of a single sex per step.[19][20][21] The presence or absence of mortality at a given dose determines the next step, which could involve testing more animals at the same dose or moving to a higher or lower dose.[21]

-

OECD 425: Up-and-Down Procedure: This method involves dosing animals one at a time.[23][24][25] If an animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose.[24][25] This method allows for the estimation of the LD50 with a confidence interval.[23]

General Protocol for Acute Oral Toxicity (based on OECD Guidelines):

Acute Inhalation Toxicity Testing (OECD Guideline 403)

This guideline is used to determine the health hazards associated with short-term exposure to a substance via inhalation.[4] It can be used to estimate the median lethal concentration (LC50).[4] The guideline describes two main protocols:

-

Traditional LC50 Protocol: Animals are exposed to at least three different concentrations of the test substance for a fixed period, typically 4 hours.[4][6]

-

Concentration x Time (C x t) Protocol: This approach involves exposing animals to various concentrations for different durations to better understand the relationship between concentration, exposure time, and toxicity.[4][6][26][27][28]

General Protocol for Acute Inhalation Toxicity (based on OECD 403):

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when working with halogenated alkanes.

Engineering Controls

-

Ventilation: All work with halogenated alkanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Storage: Store in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers and chemically active metals.[2][3][4][5][9][14]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, Viton®). Consult the manufacturer's compatibility chart for the specific halogenated alkane being used.

-

Eye Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[29]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[29]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[29]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]

-

Spills: Evacuate the area. For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For large spills, contact emergency response personnel. Ensure adequate ventilation during cleanup.[26]

Conclusion

Halogenated alkanes are a versatile class of chemicals that require careful handling due to their potential health hazards. A comprehensive understanding of their toxicological properties, adherence to established exposure limits, and the implementation of robust safety protocols are essential for protecting the health and safety of laboratory personnel. This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with these compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for each halogenated alkane prior to use for detailed and compound-specific safety information.

References

- 1. Chloroform | NIOSH | CDC [archive.cdc.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbon tetrachloride [cdc.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene [cdc.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene chloride [cdc.gov]

- 6. Trichloroethylene | NIOSH | CDC [archive.cdc.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Halothane [cdc.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetrachloroethylene [cdc.gov]

- 9. restoredcdc.org [restoredcdc.org]

- 10. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 12. TRICHLOROETHYLENE | Occupational Safety and Health Administration [osha.gov]

- 13. CHLOROFORM (TRICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 14. restoredcdc.org [restoredcdc.org]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Halothane [medbox.iiab.me]

- 16. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 17. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 18. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. unece.org [unece.org]

- 21. researchgate.net [researchgate.net]

- 22. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]

- 23. METHYLENE CHLORIDE (DICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 24. Calaméo - NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS [calameo.com]

- 25. teamstersafety.org [teamstersafety.org]

- 26. HALOTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. CDC - Tetrachloroethylene (perchloroethylene) - NIOSH Workplace Safety and Health Topic [med.iiab.me]

- 28. HALOTHANE | Occupational Safety and Health Administration [osha.gov]

- 29. dhss.delaware.gov [dhss.delaware.gov]

Unraveling the Thermal Fate of 2,3,4-Tribromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3,4-Tribromopentane

This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₉Br₃. Its structure, featuring three bromine atoms on adjacent carbons in a pentane (B18724) chain, suggests a susceptibility to thermal decomposition through various mechanisms. Understanding the thermal stability of such compounds is crucial for handling, storage, and predicting their environmental fate, as well as for applications where they might be subjected to elevated temperatures.

Predicted Thermal Stability and Degradation Pathways

Based on the general behavior of polybrominated alkanes, the thermal degradation of this compound is anticipated to proceed through a combination of elimination and radical chain reactions. The carbon-bromine bond is significantly weaker than carbon-carbon and carbon-hydrogen bonds, making it the most likely point of initial cleavage upon heating.

Key Predicted Degradation Events:

-

Dehydrobromination: The elimination of hydrogen bromide (HBr) is a common primary degradation step for brominated alkanes. This can lead to the formation of various brominated and non-brominated alkenes. For this compound, sequential dehydrobromination events could occur.

-

Homolytic Cleavage: At higher temperatures, the C-Br bond can break homolytically to form a bromine radical and an alkyl radical. These highly reactive radicals can then initiate a cascade of further reactions, including hydrogen abstraction, chain scission, and recombination, leading to a complex mixture of smaller hydrocarbons and brominated species.

-

Isomerization: The initial alkyl radical formed can undergo rearrangement to form more stable radical intermediates before further reaction.

The following diagram illustrates a potential initial degradation pathway for this compound, highlighting the initial dehydrobromination and homolytic cleavage steps.

Caption: Predicted initial thermal degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a suite of analytical techniques would be employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative degradation).

-

The mass of the sample is continuously monitored by a highly sensitive microbalance as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

The following diagram illustrates a typical experimental workflow for TGA.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. Decomposition is often observed as a complex series of exothermic or endothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during pyrolysis.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., determined from TGA results) in an inert atmosphere.

-

The degradation products are swept by a carrier gas directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.

The following diagram illustrates the logical relationship in a Py-GC-MS experiment.

Caption: Logical flow of a Pyrolysis-Gas Chromatography-Mass Spectrometry experiment.

Quantitative Data Summary (Hypothetical)

While no specific experimental data for this compound is available, the following table illustrates how such data would be presented for clarity and comparison, based on the experimental protocols described above.

| Parameter | Technique | Expected Value/Range | Notes |

| Onset of Decomposition (Tonset) | TGA | 200 - 350 °C | In an inert atmosphere. Oxidative degradation may occur at lower temperatures. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG curve) | 250 - 400 °C | The peak of the derivative of the TGA curve. |

| Residual Mass at 600 °C | TGA | < 5% | For complete decomposition. Higher residual mass may indicate char formation. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Varies | Can be endothermic or exothermic depending on the specific reactions. |

| Primary Degradation Products | Py-GC-MS | HBr, brominated pentenes, dibromopentadienes, smaller brominated and non-brominated hydrocarbons. | The product distribution will be highly dependent on the pyrolysis temperature. |

Conclusion

The thermal stability and degradation of this compound are critical parameters for its safe handling and potential applications. Although specific experimental data is currently lacking, a combination of theoretical predictions based on analogous compounds and established analytical techniques provides a robust framework for its characterization. The primary degradation pathways are expected to involve dehydrobromination and free-radical mechanisms, leading to a complex mixture of smaller, unsaturated, and brominated compounds. Detailed experimental investigation using TGA, DSC, and Py-GC-MS is essential to fully elucidate the thermal behavior of this molecule.

An In-depth Technical Guide to the Solubility of 2,3,4-Tribromopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2,3,4-tribromopentane in various organic solvents. In the absence of specific quantitative experimental data in publicly available literature, this document offers a comprehensive qualitative assessment of its expected solubility based on the known behavior of analogous polyhalogenated alkanes. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility is presented, alongside a visual representation of the experimental workflow to aid in laboratory application.

Introduction to this compound and its Solubility

This compound is a polyhalogenated alkane with the chemical formula C₅H₉Br₃. Its structure, featuring a five-carbon backbone with three bromine substituents, imparts a moderate level of polarity. The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces will be mutually soluble. For this compound, the key intermolecular interactions at play are London dispersion forces, arising from the hydrocarbon portion and the large, polarizable bromine atoms, and dipole-dipole interactions originating from the carbon-bromine bonds.

Haloalkanes, as a class of compounds, generally exhibit poor solubility in water due to their inability to form strong hydrogen bonds.[1] Conversely, they tend to be soluble in organic solvents.[2][3][4] The new intermolecular attractions that form between haloalkane and solvent molecules are comparable in strength to the attractions that are broken within the separate haloalkane and solvent molecules, favoring dissolution.[5]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | High | Strong London dispersion forces between the alkyl chain and bromine atoms of this compound and the non-polar solvent molecules will promote dissolution.[2][5] |

| Slightly Polar | Diethyl Ether, Dichloromethane, Chloroform | High | A good balance of dispersion forces and dipole-dipole interactions between the solute and solvent is expected, leading to high solubility.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents will allow for favorable dipole-dipole interactions with the C-Br bonds of this compound. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network of the protic solvents will be disrupted, and the energy released from the new, weaker dipole-dipole interactions may not be sufficient for high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the haloalkane.[1][7] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specified temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Volumetric flasks

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any suspended solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the vial containing the saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be well below the boiling point of the solute.

-

Periodically remove the vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating complete solvent evaporation.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before commencing the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. Haloalkanes easily dissolve in organic solvents, why? - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and History of Vicinal Tribromoalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of vicinal tribromoalkanes, with a particular focus on the archetypal 1,2,3-tribromopropane (B147538). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the historical context, established synthetic protocols, and key analytical data of this class of compounds. While direct applications in pharmaceuticals are not widespread, their role as versatile three-carbon synthons in the preparation of complex molecular architectures is highlighted. This guide consolidates quantitative data into structured tables and provides detailed experimental methodologies for key synthetic transformations.

Introduction

Vicinal tribromoalkanes, characterized by three bromine atoms on adjacent carbon atoms, represent a unique class of polyhalogenated hydrocarbons. Their history is intrinsically linked to the foundational period of organic synthesis in the 19th and early 20th centuries. These compounds, while not as extensively studied as their di- or monohalogenated counterparts, possess distinct reactivity that makes them valuable intermediates in organic chemistry. This guide aims to provide a thorough technical examination of their discovery, synthesis, and properties to aid researchers in leveraging these molecules in their synthetic endeavors.

Historical Discovery and Key Developments

The history of vicinal tribromoalkanes is rooted in the broader exploration of organic synthesis and the reactions of unsaturated hydrocarbons and polyols.[1] While a singular "discovery" event is not clearly documented, the synthesis of 1,2,3-tribromopropane, the most prominent member of this class, emerged from early investigations into the chemistry of glycerol (B35011) and allyl compounds.

One of the earliest methods for preparing 1,2,3-tribromopropane involved the reaction of glycerol with phosphorus and bromine.[1][2] This approach was indicative of the 19th-century focus on the transformation of readily available natural products.

A more direct and efficient synthesis, which remains a standard method today, is the addition of molecular bromine to allyl bromide. This reaction was refined and documented by chemists such as Perkin and Simonsen, providing a reliable route to 1,2,3-tribromopropane.[2] These early synthetic efforts, though sometimes aimed at producing other target molecules like 1,2,3-trinitropropane, provided crucial insights into the reactivity of polyhalogenated compounds.[1]

Synthesis of Vicinal Tribromoalkanes

The synthesis of vicinal tribromoalkanes is predominantly achieved through the electrophilic addition of bromine to a double bond in a brominated alkene.

Bromination of Allyl Bromide

The most common and efficient method for the synthesis of 1,2,3-tribromopropane is the direct bromination of allyl bromide.[1] This reaction proceeds via an electrophilic addition mechanism.

Reaction Scheme:

Mechanism: The reaction is initiated by the electrophilic attack of the bromine molecule on the π-bond of the alkene, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, leading to the formation of the vicinal dibromide.[1]

Logical Relationship of the Bromination of Allyl Bromide

Caption: Mechanism of 1,2,3-tribromopropane synthesis.

Synthesis from Glycerol

Historically, 1,2,3-tribromopropane was synthesized from glycerol by the action of bromine and phosphorus.[1][2] This method is less common today due to the availability of allyl bromide and the harsh reaction conditions.

Other Synthetic Routes

Other reported methods for the synthesis of 1,2,3-tribromopropane include:

-

The reaction of phosphorus pentabromide with epibromohydrin (B142927) or symmetrical dibromohydrin.[1][2]

-

The addition of hydrogen bromide to 1,3-dibromopropene.[1][2]

Experimental Protocols

Synthesis of 1,2,3-Tribromopropane from Allyl Bromide

This protocol is adapted from the procedure detailed in Organic Syntheses.[2][3]

Materials:

-

Allyl bromide (dried over calcium chloride and distilled)

-

Bromine (washed with concentrated sulfuric acid)

-

Carbon tetrachloride (dry)

-

Ice-salt bath

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

In a three-necked flask, place 1.5 moles of allyl bromide and 250 mL of dry carbon tetrachloride.[2]

-

Cool the flask in an ice-salt bath to -5 °C with mechanical stirring.[2]

-

Slowly add 1.56 moles of bromine from the dropping funnel, maintaining the reaction temperature at approximately -5 °C and not exceeding 0 °C. The addition typically takes about 1.5 hours.[2]

-

After the addition is complete, allow the mixture to warm to room temperature while stirring for an additional 30 minutes.[3]

-

The solvent is then removed by distillation. The crude 1,2,3-tribromopropane can be purified by vacuum distillation.[2][3]

Yield: 96-98% of the theoretical amount.[2]

Experimental Workflow for the Synthesis of 1,2,3-Tribromopropane

Caption: Workflow for 1,2,3-tribromopropane synthesis.

Physicochemical Properties and Spectroscopic Data

1,2,3-tribromopropane is a clear, colorless to light yellow liquid at room temperature.[4] It is soluble in alcohol and ether but insoluble in water.[5]

Table 1: Physical Properties of 1,2,3-Tribromopropane

| Property | Value | Reference(s) |

| CAS Number | 96-11-7 | [4] |

| Molecular Formula | C₃H₅Br₃ | [4] |

| Molecular Weight | 280.78 g/mol | [1][6] |

| Melting Point | 16-17 °C | [5][6] |

| Boiling Point | 220 °C (at 1013 hPa) | [5][6] |

| Density | 2.398 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.584 | [5] |

Table 2: Spectroscopic Data for 1,2,3-Tribromopropane

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, CCl₄) | δ 4.322 (m, 1H, CHBr), δ 3.909 (m, 2H, CH₂Br), δ 3.815 (m, 2H, CH₂Br) | [7] |

| J(A,B) = 4.25 Hz, J(A,C) = 7.04 Hz, J(B,C) = -10.96 Hz, J(B,C') = 0.37 Hz | [7] | |

| ¹³C NMR | Due to the molecule's symmetry, two distinct signals are expected: one for the two equivalent terminal carbons (C-1 and C-3) and one for the central carbon (C-2). | [1] |

| Mass Spectrometry (EI) | Major m/z peaks: 201, 39, 199 | [8] |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic C-H stretching and bending vibrations. The C-Br stretching frequencies are also present. | [8] |

Conformational Analysis: Studies using proton magnetic resonance (p.m.r.) spectroscopy have shown that the conformational equilibrium of 1,2,3-tribromopropane is solvent-dependent. In nonpolar solvents, the compound preferentially exists in enantiomeric conformations where there are no (1:3) bromine-bromine interactions. In polar solvents, other rotamers contribute to the equilibrium.[9][10]

Applications in Research and Drug Development

While vicinal tribromoalkanes are not typically found as active pharmaceutical ingredients (APIs), they serve as valuable intermediates in organic synthesis.[1][11] Their utility stems from the presence of three reactive bromine atoms on a simple three-carbon backbone.

Role as a Synthetic Intermediate: 1,2,3-Tribromopropane can be used to introduce a three-carbon unit into a larger molecule. The bromine atoms can be displaced through nucleophilic substitution reactions or can participate in elimination reactions to form unsaturated systems.[1] This allows for the construction of complex molecular frameworks that may be relevant to the synthesis of pharmaceutical compounds.[1]

Signaling Pathway for Synthetic Utility

Caption: Synthetic pathways utilizing vicinal tribromoalkanes.

Conclusion

Vicinal tribromoalkanes, exemplified by 1,2,3-tribromopropane, are a class of compounds with a rich history in the development of organic synthesis. While their direct application in drug development is limited, their role as versatile three-carbon building blocks provides a valuable tool for medicinal chemists and researchers in the synthesis of complex organic molecules. This guide has provided a comprehensive overview of their history, synthesis, and physicochemical properties, offering a solid foundation for their application in modern organic chemistry. Further research into the reactivity and potential applications of these compounds may yet uncover new and valuable synthetic transformations.

References

- 1. 1,2,3-Tribromopropane | 96-11-7 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]

- 5. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]

- 6. 1,2,3-Tribromopropane for synthesis 96-11-7 [sigmaaldrich.com]

- 7. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]

- 8. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Tribromopropane - High Purity at Affordable Pricing [sontaraorgano.in]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4-Tribromopentane from pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,4-tribromopentane, a halogenated alkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The synthesis commences with the electrophilic addition of bromine to commercially available pent-2-ene to yield 2,3-dibromopentane (B1620338). Subsequent free-radical bromination of the dibrominated intermediate introduces a third bromine atom at the C4 position, affording the desired this compound. This two-step approach provides a logical pathway to this tri-halogenated pentane (B18724) derivative. Detailed experimental procedures, a summary of physical and spectroscopic data, and a graphical representation of the synthetic workflow are provided to guide researchers in the successful synthesis and characterization of the target compound.

Data Presentation

A summary of the available physical and spectroscopic data for the target compound, this compound, is presented in Table 1. This data is crucial for the identification and characterization of the synthesized product.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br₃ | [1] |

| Molecular Weight | 308.84 g/mol | [1] |

| CAS Number | 130156-61-5 | [1] |

| Predicted Boiling Point | 235.2 ± 8.0 °C at 760 mmHg | |

| Predicted Density | 2.0 ± 0.1 g/cm³ | |

| Predicted Refractive Index | 1.549 | |

| Mass Spectrometry | GC-MS data available; prominent peaks at m/z 229, 67, and 41. The isotopic pattern characteristic of three bromine atoms (M, M+2, M+4, M+6) is expected for the molecular ion. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. Expected to show characteristic C-H stretching and bending vibrations for an alkane, and a strong C-Br stretching absorption in the fingerprint region (typically 500-700 cm⁻¹). | [1] |

| ¹H NMR Spectroscopy | Predicted spectra are available. Complex multiplets are expected in the regions characteristic of protons adjacent to bromine atoms. | |

| ¹³C NMR Spectroscopy | Predicted spectra are available. Signals for the carbon atoms bonded to bromine are expected to appear in the downfield region for sp³ carbons. |

Experimental Protocols

The synthesis of this compound from pent-2-ene is proposed to proceed via a two-step reaction sequence as outlined below.

Step 1: Synthesis of 2,3-Dibromopentane via Electrophilic Addition

This step involves the addition of molecular bromine across the double bond of pent-2-ene.

Materials:

-

Pent-2-ene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (B1220275) solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pent-2-ene (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the bromine color persists.

-

Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine. The red-brown color should disappear completely.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,3-dibromopentane.

-

The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound via Free-Radical Bromination

Materials:

-

2,3-Dibromopentane (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) (anhydrous)

-

UV lamp (optional, for initiation)

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-dibromopentane (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a catalytic amount of AIBN or BPO.

-

Add anhydrous carbon tetrachloride to the flask.

-